molecular formula C18H16N4O2S2 B11583197 1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11583197
M. Wt: 384.5 g/mol
InChI Key: OYKQTWAFFWHMNI-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a triazine ring fused to a benzoxazepine ring, with additional functional groups such as a methylsulfanyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, the introduction of the benzoxazepine moiety, and the incorporation of the methylsulfanyl and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: Functional groups on the benzoxazepine ring can be substituted with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the triazine ring could lead to partially or fully reduced triazines.

Scientific Research Applications

1-[3-(Methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-[3-(Methylsulfanyl)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
  • 1-[3-(Methylsulfanyl)-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-propanone

Comparison: Compared to similar compounds, 1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[3-methylsulfanyl-6-(5-methylthiophen-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C18H16N4O2S2/c1-10-8-9-14(26-10)17-22(11(2)23)13-7-5-4-6-12(13)15-16(24-17)19-18(25-3)21-20-15/h4-9,17H,1-3H3

InChI Key

OYKQTWAFFWHMNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C

Origin of Product

United States

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